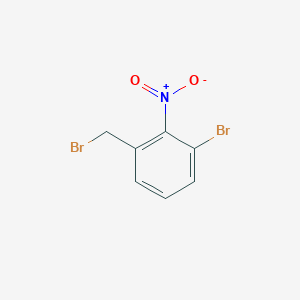

1-Bromo-3-(bromomethyl)-2-nitrobenzene

Description

Contextualization within Halogenated Aromatic Chemistry

1-Bromo-3-(bromomethyl)-2-nitrobenzene is a derivative of nitrobenzene (B124822), characterized by the presence of three distinct substituents on the aromatic ring: a bromine atom, a nitro group, and a bromomethyl group. This substitution pattern places it within the category of polysubstituted halogenated aromatic compounds. The electronic properties of these substituents significantly influence the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.org Conversely, the benzylic carbon of the bromomethyl group is highly activated towards nucleophilic substitution reactions. The presence of both a stable ring-bound halogen and a reactive benzylic halogen provides two distinct sites for chemical modification.

Significance and Research Rationale for this compound

While direct research on this compound is not extensively documented, its significance can be inferred from the utility of its isomers and related structures in organic synthesis. For instance, isomers like 1-Bromo-2-(bromomethyl)-3-nitrobenzene are utilized as reagents in the preparation of substituted indoles and acid photogenerators for lithographic applications. chemicalbook.com The rationale for investigating this specific isomer lies in its potential as a unique building block. The 1,2,3-substitution pattern offers a distinct steric and electronic environment compared to other isomers, which could lead to novel reaction pathways and the synthesis of unique molecular scaffolds. The reactive bromomethyl group serves as a handle for introducing a wide variety of functionalities through nucleophilic substitution, making it a valuable intermediate for constructing more complex target molecules.

Scope and Objectives of Research on this compound

The primary objectives of research focused on this compound would involve establishing a reliable and efficient synthetic route and subsequently exploring its chemical reactivity. A key goal would be the selective functionalization of the bromomethyl group without disturbing the other substituents. Further objectives would include investigating the reduction of the nitro group to an amine, which would open up another avenue for derivatization, such as diazotization or acylation. Understanding the interplay of the three substituents in directing further reactions on the aromatic ring would also be a critical area of study. Ultimately, the research aims to unlock the synthetic potential of this specific substitution pattern for application in medicinal chemistry and material science, similar to how related bromonitrobenzene derivatives are used. google.compharmaffiliates.com

Detailed Research Findings

As this specific isomer is not widely characterized, research findings are primarily based on the synthesis of its precursors and established reaction mechanisms for benzylic bromination.

A plausible synthetic pathway to this compound begins with the precursor 3-bromo-2-nitrotoluene. The existence and use of this precursor have been documented in scientific literature. cdnsciencepub.com The crucial subsequent step is the selective bromination of the methyl group at the benzylic position. This transformation is typically achieved through a free-radical halogenation reaction.

The preferred reagent for this type of benzylic bromination is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) and light or heat. libretexts.orgmasterorganicchemistry.com The use of NBS is advantageous because it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over competing reactions on the aromatic ring. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical then reacts with a bromine molecule (generated from NBS) to form the final product, this compound, and a new bromine radical to continue the chain reaction. youtube.com

Table 1: Chemical Compound Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5Br2NO2 | Calculated |

| Molecular Weight | 294.93 g/mol | nih.gov |

| IUPAC Name | This compound | N/A |

| CAS Number | Not available | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJWASKQHNPDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732350 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63471-25-0 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Bromomethyl 2 Nitrobenzene

Strategies for Aromatic Ring Functionalization

The arrangement of the bromo, nitro, and methyl substituents on the benzene (B151609) ring in the precursor, 1-bromo-3-methyl-2-nitrobenzene, presents a significant regiochemical challenge. Standard electrophilic aromatic substitution reactions on simple monosubstituted or disubstituted benzenes often yield mixtures of isomers due to the competing directing effects of the existing groups. Therefore, more controlled and regioselective methods are necessary.

A highly effective strategy for achieving the desired 1-bromo-3-methyl-2-nitro substitution pattern involves a Sandmeyer reaction, which utilizes an amino group as a powerful directing group that is subsequently replaced. wikipedia.orglscollege.ac.inbyjus.com This approach offers superior regiochemical control compared to direct halogenation or nitration of a substituted toluene.

The synthesis begins with the precursor 3-methyl-2-nitroaniline. chembk.combiosynth.com In this molecule, the amino group is positioned to direct the introduction of the bromo substituent to the desired location. The synthesis proceeds via two key steps:

Diazotization of 3-methyl-2-nitroaniline: The primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. mnstate.edu

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) halide, specifically copper(I) bromide (CuBr). lscollege.ac.in The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, yielding the target intermediate, 1-bromo-3-methyl-2-nitrobenzene. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

This sequence is highly regioselective because the positions of the substituents are established in the starting aniline, thus avoiding the formation of isomeric byproducts that would complicate purification.

| Reaction Step | Reagents and Conditions | Product | Typical Yield |

| Diazotization | 3-methyl-2-nitroaniline, NaNO₂, H₂SO₄/H₂O, 0-5 °C | 3-methyl-2-nitrophenyldiazonium salt | Intermediate |

| Sandmeyer Bromination | Diazonium salt solution, CuBr | 1-Bromo-3-methyl-2-nitrobenzene | Moderate to Good |

Alternative approaches involving the direct electrophilic substitution of simpler benzene derivatives are generally less efficient for producing the specific isomer 1-bromo-3-methyl-2-nitrobenzene.

For instance, the nitration of 3-bromotoluene (B146084) would be directed by both the methyl group (an ortho-, para-director) and the bromo group (also an ortho-, para-director). This would lead to a mixture of nitrated products, with substitution likely occurring at the 2-, 4-, and 6-positions, making the isolation of the desired 2-nitro isomer difficult.

Similarly, the bromination of 3-nitrotoluene (B166867) would be directed primarily by the activating methyl group to the ortho- and para-positions (2-, 4-, and 6-positions), again resulting in a mixture of isomers. The strongly deactivating nitro group directs meta (to the 5-position), but the influence of the activating methyl group typically dominates. These methods lack the precise regiocontrol necessary for the efficient synthesis of the target precursor.

Introduction of the Bromomethyl Moiety

With the precursor 1-bromo-3-methyl-2-nitrobenzene in hand, the final step is the selective bromination of the benzylic methyl group. This transformation is reliably achieved through a free-radical chain reaction. chemistrysteps.comchadsprep.com

The method of choice for converting a benzylic methyl group into a bromomethyl group is the Wohl-Ziegler reaction. thermofisher.comwikipedia.orgmychemblog.com This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically carbon tetrachloride (CCl₄), and is initiated by a radical source. commonorganicchemistry.commasterorganicchemistry.com

The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. organic-chemistry.orgchem-station.com This low concentration favors the radical substitution pathway on the side chain and suppresses competing electrophilic addition reactions on the electron-rich aromatic ring. chadsprep.com

The mechanism proceeds in three stages: initiation, propagation, and termination. chemistrysteps.comchadsprep.com

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then react to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 1-bromo-3-methyl-2-nitrobenzene. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the final product, 1-bromo-3-(bromomethyl)-2-nitrobenzene, and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other.

| Parameter | Description |

| Reaction Type | Wohl-Ziegler Bromination |

| Substrate | 1-Bromo-3-methyl-2-nitrobenzene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | AIBN or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride (CCl₄) or other inert solvent |

| Conditions | Reflux, often with light irradiation |

N-Bromosuccinimide (NBS) is the premier reagent for selective benzylic bromination. masterorganicchemistry.comorganic-chemistry.org Its utility stems from its ability to serve as a source of bromine radicals under non-ionic conditions. The quality of the NBS can be important; freshly recrystallized NBS is often used to minimize side reactions that can be caused by impurities like excess bromine. scientificupdate.com The reaction setup typically involves refluxing the substrate with a stoichiometric amount of NBS and a catalytic amount of a radical initiator. wikipedia.org

Radical initiators are thermally or photochemically labile compounds that decompose to form free radicals, thereby starting the chain reaction. mychemblog.com The choice between common initiators like benzoyl peroxide and azobisisobutyronitrile (AIBN) depends on the reaction conditions. stackexchange.com

Benzoyl Peroxide (BPO): Decomposes upon heating to form benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. It has a half-life of about 30 minutes at 92 °C. stackexchange.com

Azobisisobutyronitrile (AIBN): Decomposes to form two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. This decomposition is particularly favorable due to the formation of the stable N₂ molecule. AIBN is often preferred as it decomposes at a lower temperature (half-life of about one hour at 85 °C) and is less prone to induced decomposition than peroxides. stackexchange.comresearchgate.net

Both initiators effectively promote the homolytic cleavage of the N-Br bond in NBS or the trace amounts of Br₂ present, initiating the radical chain process necessary for the benzylic bromination. mychemblog.com

Radical Side-Chain Halogenation Protocols

Influence of Reaction Conditions (e.g., Light, Heat, Solvent)

The synthesis of this compound is typically achieved through the radical bromination of its precursor, 2-bromo-6-nitrotoluene. The success of this benzylic bromination is highly dependent on the specific reaction conditions employed. Heat or light is essential for initiating the reaction, while the choice of solvent can significantly impact the reaction's efficiency and selectivity.

Heat (Thermal Initiation): The application of heat is a common method to initiate the formation of bromine radicals, which are necessary for the abstraction of a benzylic hydrogen. In a typical procedure, a mixture of 2-bromo-6-nitrotoluene, a brominating agent like N-Bromosuccinimide (NBS), and a radical initiator such as Azobisisobutyronitrile (AIBN) is refluxed. chemicalbook.com The elevated temperature facilitates the homolytic cleavage of the initiator and the N-Br bond in NBS, generating the required bromine radicals to propagate the chain reaction. chemistrysteps.commasterorganicchemistry.com The reaction temperature is often dictated by the boiling point of the solvent used, with temperatures in the range of 100°C to 170°C being preferable for many benzylic brominations. google.com

Light (Photo-initiation): Ultraviolet (UV) or visible light serves as an alternative energy source to initiate the bromination reaction. masterorganicchemistry.com Photochemical methods can generate bromine radicals from sources like molecular bromine (Br₂) or NBS at lower temperatures than thermal methods. This can be advantageous in preventing side reactions that may occur at higher temperatures. researchgate.net Photo-induced Wohl-Ziegler reactions have been successfully demonstrated and can be a greener alternative to using chemical radical initiators. researchgate.net

Solvent: The solvent plays a crucial role in benzylic bromination. It must be inert to the reaction conditions and capable of dissolving the reactants. Halogenated solvents are frequently used. For instance, carbon tetrachloride (CCl₄) has been traditionally employed for the synthesis of this compound using NBS. chemicalbook.com However, due to its toxicity and environmental concerns, alternative solvents are preferred for industrial applications. Chlorobenzene is a more suitable option as it is inert to bromination and allows for reflux temperatures within the optimal range for the reaction. google.com The solvent's polarity can also influence the reaction, though radical reactions are generally less sensitive to solvent polarity than ionic reactions.

Below is an interactive data table summarizing the influence of these conditions.

| Parameter | Effect on Reaction | Typical Conditions | Notes |

| Heat | Initiates radical formation from AIBN and NBS. chemicalbook.comchemistrysteps.com | Reflux temperature of the chosen solvent (e.g., CCl₄, Chlorobenzene). chemicalbook.comgoogle.com | Essential for thermal initiation; temperature control is crucial to minimize side reactions. |

| Light | Initiates homolytic cleavage of Br-Br or N-Br bonds. masterorganicchemistry.com | UV or visible light (e.g., 405 nm LEDs). researchgate.net | Allows for lower reaction temperatures, potentially increasing selectivity and safety. researchgate.net |

| Solvent | Solubilizes reactants; must be inert to radical bromination. | Carbon tetrachloride (CCl₄), Chlorobenzene, PhCF₃. chemicalbook.commasterorganicchemistry.comgoogle.com | Choice of solvent affects reaction temperature and safety. CCl₄ is effective but toxic. chemicalbook.commasterorganicchemistry.com |

Alternative Routes for Bromomethyl Group Introduction

While the radical bromination of a pre-existing methyl group is a common strategy, alternative methods exist for the direct introduction of a bromomethyl (-CH₂Br) group onto an aromatic ring. This approach, known as bromomethylation, is a type of electrophilic aromatic substitution. sciencemadness.org

Direct bromomethylation can be achieved by reacting the aromatic compound with formaldehyde (B43269) (or its polymers like paraformaldehyde) and hydrogen bromide (HBr). sciencemadness.orgmanac-inc.co.jp This reaction is often facilitated by a Lewis acid catalyst. sciencemadness.orgmanac-inc.co.jp However, this method has limitations. Aromatics containing strong electron-withdrawing groups, such as nitrobenzene (B124822), are generally unreactive under these conditions. manac-inc.co.jp Therefore, direct bromomethylation of 2-bromo-6-nitrobenzene to form the target compound is not a feasible route.

An alternative procedure for bromomethylation involves using a 30 wt% solution of HBr in acetic acid with paraformaldehyde. sciencemadness.orgscispace.com This method has been shown to be convenient for various aromatic compounds, often resulting in clean product isolation by precipitation upon adding water. sciencemadness.org Phase-transfer catalysis has also been employed to improve yields in bromomethylation reactions using 1,3,5-trioxane (B122180) and aqueous hydrobromic acid. thieme-connect.com

Another approach involves the use of bromomethyl alkyl ethers in the presence of Lewis acids like zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄). sciencemadness.orgmanac-inc.co.jp However, lower bromomethyl ethers are often unstable, toxic, and difficult to handle. sciencemadness.orgmanac-inc.co.jp

For substrates like 2-bromo-6-nitrotoluene, the most effective and widely reported method remains the free-radical bromination of the existing methyl group, as the nitro and bromo substituents deactivate the ring towards electrophilic attack required for direct bromomethylation. manac-inc.co.jp

Multi-step Synthetic Sequences

The synthesis of this compound is inherently a multi-step process, requiring careful planning for the introduction of the various functional groups onto the benzene ring.

Precursor Synthesis and Functional Group Interconversions

The key precursor for the final benzylic bromination step is 2-bromo-6-nitrotoluene. The synthesis of this intermediate often begins with a commercially available starting material like 2-methyl-3-nitrobenzenamine. chemicalbook.com This starting material already contains the required methyl and nitro groups in the correct relative positions (1,2,3-substitution pattern).

The synthesis involves a critical functional group interconversion: the transformation of the amino group (-NH₂) into a bromo group (-Br). This is typically accomplished via a Sandmeyer reaction. chemicalbook.com The process involves two main stages:

Diazotization: The amino group of 2-methyl-3-nitrobenzenamine is treated with a nitrous acid source, commonly sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr), at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt (2-methyl-3-nitrobenzenediazonium bromide). chemicalbook.com

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the replacement of the diazonio group (-N₂⁺) with a bromine atom, releasing nitrogen gas and forming the desired 2-bromo-6-nitrotoluene. chemicalbook.com

This sequence provides a high-yield route to the necessary precursor, setting the stage for the final bromination step. chemicalbook.com

Sequential Introduction of Aromatic and Benzylic Substituents

Step 1: Introduction of the Aromatic Bromine As described above, the first key transformation is the introduction of the bromine atom onto the aromatic ring at the position ortho to the nitro group and meta to the methyl group. The Sandmeyer reaction on 2-methyl-3-nitrobenzenamine ensures the regioselective placement of this bromine atom, yielding 2-bromo-6-nitrotoluene. chemicalbook.com

Step 2: Introduction of the Benzylic Bromine With the aromatic ring fully substituted as required, the final step focuses on modifying the methyl group. The benzylic C-H bonds of the methyl group are significantly weaker than other C-H or aromatic C-H bonds, making them susceptible to radical attack. masterorganicchemistry.com The benzylic bromination is carried out using NBS and a radical initiator (like AIBN) under reflux conditions. chemicalbook.com The reaction selectively targets one of the benzylic hydrogens, replacing it with a bromine atom to furnish the final product, this compound. chemicalbook.com

This sequential approach is necessary because attempting to introduce the substituents in a different order would likely fail or lead to undesired isomers. For example, brominating nitrobenzene first would lead to meta-substitution, and subsequent nitration or methylation would be complicated by the directing effects of the existing substituents. orgsyn.orgprepchem.com

Considerations for Scalability and Sustainable Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of process safety, cost-effectiveness, and environmental impact.

Process Optimization for Industrial Application

Process optimization focuses on maximizing yield and purity while minimizing costs, waste, and operational hazards. For the benzylic bromination step, several factors are critical for industrial application.

Solvent Selection: As mentioned, CCl₄ is a highly effective solvent but is now largely phased out due to its toxicity and environmental regulations. chemicalbook.commasterorganicchemistry.com Industrial processes would necessitate replacing it with a safer alternative. Chlorobenzene is a suitable choice as it is relatively inert and has a boiling point that allows for efficient thermal initiation of the reaction. google.com

Brominating Agent and By-product Management: While NBS is effective, its use on a large scale generates succinimide (B58015) as a by-product. An alternative approach gaining traction is the use of HBr in combination with an oxidant like hydrogen peroxide (H₂O₂). google.com This system generates bromine in situ, which then participates in the radical reaction. This can be a safer and more atom-economical method. The HBr generated as a by-product during the bromination reaction must be managed. In industrial settings, this can involve scrubbing systems or methods to recycle the HBr. google.comresearchgate.net

Reaction Control and Safety: Controlling the reaction temperature is paramount to prevent runaway reactions and the formation of by-products like dibrominated species. google.com Continuous flow reactors offer significant advantages over traditional batch reactors for photochemical brominations. researchgate.net They allow for better control over irradiation, temperature, and mixing, leading to higher efficiency and improved safety by minimizing the volume of hazardous materials at any given time. researchgate.net Using in situ bromine generation from NaBrO₃ and HBr in a continuous flow setup has been shown to be a highly efficient and greener process. researchgate.net

The table below outlines key parameters for process optimization.

| Parameter | Lab-Scale Method | Industrial Optimization Consideration | Benefit |

| Solvent | Carbon Tetrachloride (CCl₄) chemicalbook.com | Chlorobenzene, Ethylene Dichloride google.com | Reduced toxicity and environmental impact. |

| Bromine Source | N-Bromosuccinimide (NBS) chemicalbook.com | HBr/H₂O₂ system, in situ Br₂ generation researchgate.netgoogle.com | Improved safety, reduced cost, better atom economy. |

| Initiation | AIBN (thermal) chemicalbook.com | Photo-initiation (LEDs) in a flow reactor researchgate.net | Lower energy consumption, enhanced safety, better control. |

| By-product (HBr) Removal | Neutralization during workup | Dilution with inert gas, aqueous phase extraction google.com | Prevents reaction inhibition and allows for potential recycling. |

| Reactor Type | Round-bottom flask (Batch) | Continuous flow reactor researchgate.net | Improved heat/mass transfer, enhanced safety, higher throughput. |

Green Chemistry Principles in Chemical Synthesis

The application of green chemistry principles to the synthesis of this compound primarily focuses on the benzylic bromination step, which traditionally employs hazardous reagents and solvents. researchgate.net The goal is to develop alternative methodologies that are safer, more environmentally friendly, and more efficient.

Key areas of improvement include the replacement of hazardous brominating agents, the use of greener solvents, and the adoption of alternative energy sources to initiate the reaction.

Alternative Brominating Agents and Reaction Systems:

Several alternatives to NBS have been explored to make benzylic bromination a greener process. These alternatives often aim to generate the reactive bromine species in situ, avoiding the handling and storage of bulk bromine.

H₂O₂-HBr System: An environmentally benign approach utilizes a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). researchgate.net This system generates bromine in situ, with water being the only byproduct. This method can be performed in aqueous media, further enhancing its green credentials.

Bromide/Bromate (B103136) Couple: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium provides an efficient and practical alternative to liquid bromine. rsc.org This solid reagent system is stable, non-hazardous, and inexpensive.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been used as an alternative to NBS and can prevent competing aromatic bromination in the presence of a catalyst like ZrCl₄. scientificupdate.com

Greener Solvents and Reaction Conditions:

The use of chlorinated solvents like carbon tetrachloride is a significant drawback of traditional benzylic bromination methods due to their toxicity and environmental impact. Research has focused on finding more benign solvent alternatives.

Water: Performing the reaction "on water" has been shown to be effective for benzylic bromination using reagents like NBS or the H₂O₂-HBr system. researchgate.netresearchgate.net

Diethyl Carbonate: This solvent has been used as an environmentally friendly alternative to carbon tetrachloride in microwave-assisted benzylic brominations. rsc.org

Solvent-Free Conditions: In some cases, reactions can be carried out without a solvent, particularly when using solid reagents and alternative energy sources.

Alternative Energy Sources:

Replacing chemical radical initiators, which can be hazardous, with alternative energy sources is another key aspect of greening the benzylic bromination process.

Photochemistry (Visible Light): The use of visible light to initiate the radical chain reaction is a green and efficient method. researchgate.netresearchgate.net This approach avoids the need for chemical initiators and can often be carried out at ambient temperature. Continuous flow photochemical reactors can enhance the scalability and safety of this method. rsc.org

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields in benzylic bromination reactions. rsc.org

Interactive Data Table: Comparison of Benzylic Bromination Methods

| Brominating Agent | Solvent | Initiator/Energy Source | Key Advantages |

| NBS | Carbon Tetrachloride | AIBN/Benzoyl Peroxide | Well-established, effective |

| H₂O₂/HBr | Water | Visible Light | In situ bromine generation, water as byproduct, green solvent |

| NaBr/NaBrO₃ | Water/Acid | - | Solid, stable, and inexpensive reagents, aqueous medium |

| NBS | Diethyl Carbonate | Microwave | Faster reaction times, recyclable solvent |

| In situ generated Br₂ (NaBrO₃/HBr) | - (Solvent-free potential) | Photochemical (LEDs) | High throughput in flow reactors, reduced waste |

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Bromomethyl 2 Nitrobenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-bromo-3-(bromomethyl)-2-nitrobenzene, allowing for the introduction of a wide array of functional groups. These reactions can selectively occur at either the aliphatic bromomethyl group or the aromatic bromine, depending on the reaction conditions and the nature of the nucleophile.

Reactivity of the Bromomethyl Group

The bromomethyl group, being a benzylic halide, is particularly susceptible to nucleophilic substitution. The reactivity of this site is significantly enhanced by the adjacent benzene (B151609) ring, which can stabilize the transition states of both S(_N)1 and S(_N)2 reactions. The presence of the nitro group on the ring further influences this reactivity through its electron-withdrawing effects.

The benzylic bromide of this compound readily reacts with various nitrogen-based nucleophiles. These reactions are fundamental in the synthesis of a variety of nitrogen-containing compounds, including secondary and tertiary amines, as well as azides, which are versatile intermediates for the introduction of nitrogen-containing functionalities. For instance, the reaction with sodium azide (B81097) is a common method to introduce the azido (B1232118) group, which can subsequently be converted into an amine or participate in cycloaddition reactions. nih.govnih.gov

The following table summarizes representative reactions with nitrogen-based nucleophiles:

| Nucleophile | Reagent | Product | Reaction Conditions | Yield |

| Amine | RNH₂ | 1-Bromo-3-((alkylamino)methyl)-2-nitrobenzene | Varies depending on the amine | Not specified |

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-3-bromo-2-nitrobenzene | Typically in a polar aprotic solvent like DMF or acetone | Good to excellent nih.gov |

This table is illustrative and specific yields may vary based on the substrate and reaction conditions.

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are known for their high nucleophilicity and readily displace the bromide of the bromomethyl group. These reactions lead to the formation of thioethers, which are important in various fields, including medicinal chemistry and materials science. The soft nature of sulfur nucleophiles makes them particularly effective in attacking the soft electrophilic benzylic carbon.

An overview of typical reactions with sulfur-based nucleophiles is presented below:

| Nucleophile | Reagent | Product | Reaction Conditions | Yield |

| Thiol | RSH | 1-Bromo-2-nitro-3-((alkylthio)methyl)benzene | Typically in the presence of a base | Not specified |

| Thiolate | RSNa | 1-Bromo-2-nitro-3-((alkylthio)methyl)benzene | Polar solvent | Not specified |

This table is illustrative and specific yields may vary based on the substrate and reaction conditions.

Oxygen-based nucleophiles, such as alkoxides, can also participate in nucleophilic substitution at the benzylic position to form ethers. The reactivity of these nucleophiles can be influenced by their basicity and the solvent system used. For instance, sodium methoxide (B1231860) in methanol (B129727) can be used to introduce a methoxy (B1213986) group.

The following table provides examples of reactions with oxygen-based nucleophiles:

| Nucleophile | Reagent | Product | Reaction Conditions | Yield |

| Alkoxide | RONa | 1-Bromo-3-(alkoxymethyl)-2-nitrobenzene | Alcoholic solvent | Not specified |

| Hydroxide | NaOH | (3-Bromo-2-nitrophenyl)methanol | Aqueous conditions | Not specified |

This table is illustrative and specific yields may vary based on the substrate and reaction conditions.

The nucleophilic displacement at the benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being dependent on several factors including the nature of the nucleophile, the solvent, and the steric environment of the substrate. masterorganicchemistry.comchemicalnote.comyoutube.com

S(_N)2 Mechanism : This bimolecular pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. masterorganicchemistry.com The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The presence of the ortho-bromo and ortho-nitro groups relative to the bromomethyl group can introduce steric hindrance, potentially slowing down the S(_N)2 reaction rate. chemistrysteps.comlibretexts.org

S(_N)1 Mechanism : This unimolecular mechanism involves the formation of a benzylic carbocation intermediate in the rate-determining step. libretexts.orgmasterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. The adjacent benzene ring effectively stabilizes the positive charge through resonance. The electron-withdrawing nitro group, being meta to the benzylic carbon, has a destabilizing inductive effect on the carbocation, which may disfavor the S(_N)1 pathway to some extent compared to an unsubstituted benzyl (B1604629) bromide. nih.gov

Reactivity of the Aromatic Bromine towards Nucleophiles

The bromine atom attached directly to the benzene ring is generally much less reactive towards nucleophilic substitution than the benzylic bromine. Aromatic halides typically require harsh conditions or the presence of activating groups to undergo nucleophilic aromatic substitution (S(_N)Ar). byjus.comwikipedia.org

In this compound, the nitro group is a strong electron-withdrawing group that can activate the aromatic ring towards nucleophilic attack. However, this activation is most effective when the nitro group is positioned ortho or para to the leaving group (the bromine atom). stackexchange.commasterorganicchemistry.com This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group through resonance, thereby stabilizing it. youtube.comnih.gov

In the case of this compound, the bromine atom is in the meta position relative to the nitro group. Consequently, the resonance stabilization of the Meisenheimer complex by the nitro group is not possible. stackexchange.com While the nitro group still exerts an electron-withdrawing inductive effect, this is less powerful than the resonance effect. As a result, the aromatic bromine in this compound is significantly less reactive towards nucleophilic aromatic substitution compared to its ortho or para isomers. stackexchange.com Reaction at this position would require very strong nucleophiles and/or harsh reaction conditions.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The electronic properties of the substituents on the benzene ring determine its susceptibility to attack by either electrophiles or nucleophiles.

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. fiveable.me However, the reactivity of the ring is highly dependent on the nature of the substituents it carries. In the case of this compound, the aromatic ring is substituted with three electron-withdrawing groups (EWGs): bromo, nitro, and bromomethyl.

Electron-withdrawing groups pull electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. makingmolecules.com Such groups are known as deactivating groups. makingmolecules.com

Nitro Group (-NO₂): This is a very strong deactivating group due to both inductive and resonance effects. It directs incoming electrophiles to the meta position. makingmolecules.comstackexchange.com

Bromo Group (-Br): This group is deactivating due to its strong inductive electron-withdrawing effect, which outweighs its electron-donating resonance effect. It acts as an ortho, para-director. bartleby.com

Bromomethyl Group (-CH₂Br): This group is deactivating due to the inductive effect of the bromine atom. It is considered a meta-director.

The cumulative effect of these three deactivating groups makes the benzene ring of this compound exceptionally electron-deficient and thus highly unreactive towards electrophilic aromatic substitution. Reactions such as nitration and sulfonation, which typically require strong acid catalysts, would necessitate extremely harsh or forcing conditions to proceed, likely resulting in low yields. makingmolecules.comlibretexts.org The presence of multiple deactivating groups significantly slows down the reaction rate to the point that it may practically cease. stackexchange.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -NO₂ | C2 | Strongly Electron-Withdrawing | Strongly Deactivating | Meta (to C4, C6) |

| -Br | C1 | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para (to C6, C4) |

| -CH₂Br | C3 | Electron-Withdrawing (Inductive) | Deactivating | Meta (to C5) |

While the electron-deficient nature of the ring deactivates it for electrophilic attack, it activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com This reaction occurs when a strong nucleophile attacks an aromatic ring and displaces a good leaving group. wikipedia.org The SNAr mechanism is greatly facilitated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. chemistrysteps.comlibretexts.org

In this compound, the bromo substituent at the C1 position can act as a leaving group. The powerful electron-withdrawing nitro group is located at the C2 position, which is ortho to the bromine atom. This specific arrangement strongly activates the C1 position for nucleophilic attack. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. wikipedia.orgstackexchange.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. chemistrysteps.com

The presence of the activating nitro group allows the displacement of the bromide by a variety of nucleophiles under relatively mild conditions. libretexts.org

Table 2: Potential Nucleophiles for SNAr Reactions

| Nucleophile Class | Examples | Resulting Functional Group |

|---|---|---|

| Alkoxides | CH₃O⁻, C₂H₅O⁻ | Ether |

| Amines | NH₃, RNH₂, R₂NH | Amino |

| Thiolates | RS⁻ | Thioether |

| Hydroxide | OH⁻ | Phenol |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, the most common of which is reduction.

The reduction of aromatic nitro compounds to primary amines (anilines) is a fundamental and widely used reaction in organic synthesis. wikipedia.org This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction. wikipedia.orggoogle.com

Catalytic hydrogenation is an efficient method for reducing nitro groups. commonorganicchemistry.com This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. aidic.it

Palladium on Carbon (Pd/C): This is one of the most common catalysts for nitro group reduction. commonorganicchemistry.com The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under hydrogen pressure.

Raney Nickel (Raney Ni): This is another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is also used for this purpose. wikipedia.org

A significant consideration for the catalytic hydrogenation of this compound is the potential for hydrodehalogenation, a side reaction where the carbon-bromine bonds are cleaved and replaced with carbon-hydrogen bonds. Palladium-based catalysts are particularly known to promote this side reaction. commonorganicchemistry.com The use of catalysts like Raney Nickel can sometimes be preferred to minimize the dehalogenation of aromatic halides. commonorganicchemistry.com

Table 3: Comparison of Catalytic Hydrogenation Systems

| Catalyst | Typical Conditions | Advantages | Potential Issues for this Substrate |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, 1-50 atm, Room temp. to 80°C | High activity, common | Risk of hydrodebromination |

| Raney Nickel | H₂ gas, 1-50 atm, Room temp. to 100°C | Less prone to cause dehalogenation | Pyrophoric, requires careful handling |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, 1-3 atm, Room temp. | Effective under mild conditions | Cost, potential for dehalogenation |

Chemical reduction methods offer an alternative to catalytic hydrogenation and are often valued for their chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups like halogens. wikipedia.org

Iron Powder (Fe): The reduction of aromatic nitro compounds using iron metal in the presence of an acid (such as hydrochloric acid or acetic acid) is a classic, cost-effective, and widely used industrial method. google.comcommonorganicchemistry.com The reaction proceeds via a series of single-electron transfers from the iron metal.

Tin(II) Chloride (SnCl₂): Stannous chloride in concentrated hydrochloric acid is another common laboratory reagent for the selective reduction of nitroarenes. wikipedia.org This method is known for its mild conditions and high yields.

Zinc Powder (Zn): Zinc metal in an acidic medium can also be employed for this transformation. commonorganicchemistry.com

These chemical methods are generally highly selective for the nitro group and would not cleave the C-Br bonds in this compound, making them particularly suitable for synthesizing the corresponding amino derivative, 2-amino-1-bromo-3-(bromomethyl)benzene.

Table 4: Common Chemical Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Fe / HCl or CH₃COOH | Aqueous or alcoholic solvent, reflux | High; does not reduce C-Br bonds |

| SnCl₂ / HCl | Aqueous or alcoholic solvent, room temp. to reflux | High; tolerates halogens and other groups |

| Zn / HCl or CH₃COOH | Aqueous or alcoholic solvent, reflux | High; does not reduce C-Br bonds |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild and selective |

Other Chemical Modifications of the Nitro Group

While the reduction of a nitro group to an amine is a common transformation, other modifications of the nitro group on aromatic compounds are also synthetically valuable. For a molecule like this compound, such transformations would need to be chemoselective to avoid reactions at the benzylic and aromatic bromide sites.

The selective reduction of nitroarenes can be achieved under various conditions. For instance, combinations of sodium borohydride (B1222165) with transition metals like iron, cobalt, nickel, or copper are effective for reducing nitroaromatics to the corresponding amines. d-nb.info The choice of catalyst and reaction conditions is crucial to prevent side reactions, especially with reducible groups like esters present on the aromatic ring. d-nb.info One of the most significant applications of nitro group reduction is the conversion of a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This transformation dramatically alters the reactivity of the aromatic ring in subsequent reactions like electrophilic aromatic substitution. masterorganicchemistry.com

Beyond full reduction, partial reduction of the nitro group can yield intermediates such as nitroso and hydroxylamine (B1172632) derivatives. These transformations typically require milder reducing agents or carefully controlled reaction conditions. Another potential modification is the displacement of the nitro group itself through nucleophilic aromatic substitution (SNAr), although this is less common than substitution of a halide. The strong electron-withdrawing nature of the nitro group activates the ring for such attacks. stackexchange.com In recent years, transition metal-catalyzed reactions have also emerged that use the nitro group as a leaving group in cross-coupling reactions, further expanding the synthetic utility of nitroarenes. researchgate.netrhhz.net

Transition Metal-Catalyzed Coupling Reactions

The presence of an aromatic C(sp²)–Br bond makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. nobelprize.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. rhhz.netnobelprize.org A key challenge and point of synthetic utility for this specific molecule is the selective reaction of the aromatic C(sp²)–Br bond over the more labile benzylic C(sp³)–Br bond. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Stille, Ullmann)

Palladium complexes are highly effective catalysts for cross-coupling reactions, enabling the formation of C-C bonds under mild conditions with high functional group tolerance. nobelprize.orgnih.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. umb.eduorganic-chemistry.org For a substrate like this compound, the Sonogashira reaction would selectively occur at the aromatic C–Br bond to form an alkynylarene. umb.edu Modern protocols have been developed that can proceed at room temperature and even in aqueous media, sometimes eliminating the need for the copper co-catalyst. organic-chemistry.orgucsb.edu The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl bromides. ucsb.edu

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, including nitro groups. psu.edu The reaction would proceed via the standard catalytic cycle of oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. psu.edu Recent advancements have focused on developing more active catalysts with bulky, electron-rich phosphine (B1218219) ligands to enable the coupling of even less reactive aryl chlorides and to allow reactions to proceed at room temperature. nih.gov

Ullmann Reaction: The classic Ullmann reaction is a copper-mediated coupling of two aryl halides to form a biaryl. operachem.comorganic-chemistry.org The reaction typically requires high temperatures, although modern variations use palladium or nickel catalysts under milder conditions. ustc.edu.cn The reaction is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group in the ortho position. operachem.comnih.gov Adapting this reaction for a cross-coupling scenario would involve reacting this compound with a different aryl halide in the presence of a copper or palladium catalyst.

| Coupling Reaction | Reagents & Conditions (Typical for Aryl Bromides) | Product Type |

| Sonogashira | Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Aryl Alkyne |

| Stille | Organostannane (R-SnBu₃), Pd Catalyst (e.g., Pd(PPh₃)₄), LiCl, Solvent (e.g., Toluene) | Biaryl or Aryl-Vinyl |

| Ullmann | Copper powder or Cu(I) salt, High Temperature; or Pd/Ni catalyst | Symmetrical/Unsymmetrical Biaryl |

Other Transition Metal-Mediated Transformations Involving Aromatic Halides

Beyond the reactions mentioned above, several other transition metal-catalyzed transformations are applicable to the aromatic bromide in this compound.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving an aryl halide and an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.org Research has demonstrated that highly selective cross-coupling of the C(sp²)–Br bond can be achieved even in the presence of a benzylic C(sp³)–Cl bond using specific catalytic systems like Pd(OAc)₂ with the ligand PCy₃·HBF₄. nih.gov This high selectivity is crucial for substrates like this compound, allowing for the predictable formation of biaryl compounds while preserving the reactive bromomethyl group for subsequent transformations. nih.gov

Heck Coupling: The Heck reaction couples an aryl halide with an alkene using a palladium catalyst and a base to form a substituted alkene. ustc.edu.cn

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl halide, catalyzed by a palladium or nickel complex. nobelprize.orgustc.edu.cn

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing a powerful method for synthesizing arylamines. ustc.edu.cn

Functional Group Interconversions and Derivatization Strategies

The bifunctional nature of this compound, possessing both a reactive benzylic bromide and an aromatic bromide, allows for a wide range of derivatization strategies.

The bromomethyl group is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a diverse array of functional groups. For example, reaction with cyanide anion yields a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu Treatment with azide anion, followed by reduction, is a common route to primary amines. vanderbilt.edu Other nucleophiles such as alcohols, phenols, and carboxylates can be used to form ethers and esters, respectively.

The aromatic bromo group , while less reactive than its benzylic counterpart in nucleophilic substitution, is the primary site for the transition metal-catalyzed coupling reactions discussed previously. Additionally, the strong electron-withdrawing effect of the adjacent nitro group activates this position towards nucleophilic aromatic substitution (SNAr) with potent nucleophiles, a reaction pathway that becomes more feasible due to this electronic activation. stackexchange.com

The strategic, sequential modification of these two sites allows for the synthesis of complex, highly functionalized molecules. For instance, a Suzuki coupling could first be performed at the aromatic bromide position, followed by a nucleophilic substitution at the benzylic bromide position, demonstrating the orthogonal reactivity of the two C-Br bonds.

| Reagent/Nucleophile (Nu⁻) | Functional Group Introduced | Product Class |

| KCN | -CN | Benzyl Nitrile |

| NaN₃ | -N₃ | Benzyl Azide |

| R-OH / Base | -OR | Benzyl Ether |

| R-COO⁻ | -OOCR | Benzyl Ester |

| R₂NH | -NR₂ | Benzylamine |

| NaSH | -SH | Benzyl Thiol |

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Organic Chemistry

There is no specific information available to detail the role of 1-Bromo-3-(bromomethyl)-2-nitrobenzene as a key synthetic intermediate.

Precursor for Complex Molecular Architectures

No specific examples or research studies were found that describe the use of this compound as a precursor for creating complex molecular architectures.

Building Block for Heterocyclic Compound Synthesis

While the functional groups present (bromo, bromomethyl, nitro) suggest potential for heterocyclic synthesis, no specific literature has been identified that demonstrates the use of this compound as a building block for such compounds.

Applications in Pharmaceutical and Agrochemical Synthesis

No specific applications of this compound in the synthesis of either pharmaceutical or agrochemical compounds are documented in available resources.

Synthesis of Barbiturates and Benzoxathiolones

There is no evidence in the scientific literature to suggest that this compound is used as an intermediate or precursor in the synthesis of barbiturates or benzoxathiolones.

Precursors for Therapeutic Agents (e.g., Cyclic Hydroxamic Acids in Anti-Cancer Research)

No research could be found that links this compound to the synthesis of cyclic hydroxamic acids or other therapeutic agents for anti-cancer research.

Synthesis of Indole Derivatives

There are no documented synthetic routes using this compound for the preparation of indole derivatives.

Despite a comprehensive search for the chemical compound "this compound," with the correct IUPAC name being 1-Bromo-2-(bromomethyl)-3-nitrobenzene (CAS Number: 58579-54-7), there is a notable scarcity of detailed, publicly available scientific literature to construct an in-depth article according to the specified outline.

The available information consistently describes the compound as a versatile intermediate in organic synthesis. However, specific and detailed research findings regarding its applications in advanced organic synthesis, the design of functional materials, or the development of chemical probes for biological systems are not sufficiently documented in accessible patents or peer-reviewed journals.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and includes detailed research findings and data tables as requested. The general statements found in supplier databases and chemical dictionaries lack the specific examples and in-depth scientific discussion required for the outlined sections.

Advanced Spectroscopic and Chromatographic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of 1-Bromo-3-(bromomethyl)-2-nitrobenzene by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, two distinct regions in the spectrum are expected: the aromatic region and the aliphatic region.

Aromatic Protons: The three adjacent protons on the benzene (B151609) ring form a complex spin system. Their signals are shifted significantly downfield due to the deshielding effects of the aromatic ring current and the potent electron-withdrawing nature of the nitro (NO₂) group. The proton positioned between the bromo and nitro groups is expected to be the most deshielded. The splitting pattern will likely appear as a series of doublets and a triplet (or a doublet of doublets), with coupling constants typical for ortho (~7-9 Hz) and meta (~2-3 Hz) relationships.

Benzylic Protons: The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are therefore expected to appear as a sharp singlet. The proximity to both the electronegative bromine atom and the aromatic ring causes a significant downfield shift compared to a simple alkyl group, typically placing the signal in the 4.7-5.0 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| 7.8 - 8.2 | 1H | Doublet of doublets (dd) | Aromatic H |

| 7.5 - 7.8 | 1H | Triplet (t) or dd | Aromatic H |

| 7.3 - 7.6 | 1H | Doublet of doublets (dd) | Aromatic H |

| 4.7 - 5.0 | 2H | Singlet (s) | -CH₂Br |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. This compound has seven unique carbon environments, which will result in seven distinct signals.

Aromatic Carbons: Six signals are expected in the aromatic region (typically 120-150 ppm). Three of these correspond to carbons bearing a hydrogen atom (CH), and three are quaternary carbons bonded to the substituents (-Br, -NO₂, -CH₂Br). The carbon attached to the nitro group (C-NO₂) is expected to be the most downfield (deshielded). The carbon bonded to the bromine atom (C-Br) experiences a "heavy atom effect," which causes an upfield shift relative to what would be expected based on electronegativity alone. stackexchange.com

Benzylic Carbon: The carbon of the bromomethyl group (-CH₂Br) will appear as a single peak in the aliphatic region, typically around 30-35 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 148 - 152 | Quaternary | C-NO₂ |

| 135 - 140 | Quaternary | C-CH₂Br |

| 133 - 137 | Aromatic CH | Ar-CH |

| 128 - 132 | Aromatic CH | Ar-CH |

| 124 - 128 | Aromatic CH | Ar-CH |

| 120 - 125 | Quaternary | C-Br |

| 30 - 35 | Aliphatic CH₂ | -CH₂Br |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. ipb.ptresearchgate.net

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show cross-peaks connecting the three adjacent aromatic protons, allowing for the mapping of their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the signals of the three aromatic protons to their respective carbon signals and the benzylic proton signal to the -CH₂Br carbon signal. libretexts.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is critical for piecing together the molecular structure by connecting fragments. For instance, the benzylic protons (-CH₂Br) would show a correlation to the quaternary carbon C3, confirming the position of the bromomethyl group. Likewise, correlations from aromatic protons to the quaternary carbons would confirm the entire substitution pattern of the benzene ring. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. nist.gov The spectrum of this compound is expected to show several characteristic bands.

N-O Stretching: The most diagnostic peaks for this compound are the two strong absorptions from the nitro group. The asymmetrical stretch appears at a higher frequency (around 1530 cm⁻¹) than the symmetrical stretch (around 1350 cm⁻¹). chemicalbook.comchemicalbook.com

C-H Stretching: Aromatic C-H stretches typically appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce a series of medium-intensity peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is found at low frequencies in the fingerprint region, typically between 500 and 650 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3050 - 3100 | Weak-Medium | C-H Stretch | Aromatic |

| 2920 - 2960 | Medium | C-H Stretch | Aliphatic (-CH₂) |

| 1520 - 1560 | Strong | Asymmetric N-O Stretch | Nitro (NO₂) |

| 1450 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| 1340 - 1370 | Strong | Symmetric N-O Stretch | Nitro (NO₂) |

| 500 - 650 | Strong | C-Br Stretch | Bromoalkane/Aryl bromide |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is an ideal method for separating this compound from a reaction mixture and confirming its identity. nih.gov

Gas Chromatography (GC): The compound is volatilized and passed through a capillary column. Its interaction with the column's stationary phase results in a characteristic retention time, which aids in its identification.

Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized, typically by electron impact (EI). The resulting mass spectrum displays several key features:

Molecular Ion Peak: Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic cluster of three peaks at M+, [M+2]+, and [M+4]+, with a relative intensity ratio of approximately 1:2:1. researchgate.net This pattern is a definitive signature for a dibrominated compound. The nominal molecular weight is 295 amu, so this cluster would appear around m/z 293, 295, and 297.

Fragmentation Pattern: The high-energy ionization process causes the molecular ion to break apart into smaller, charged fragments. Common fragmentation pathways for this molecule would include the loss of a bromine radical (•Br), the loss of the nitro group (•NO₂), or the loss of the bromomethyl radical (•CH₂Br). chemguide.co.ukresearchgate.net Each major fragment containing a bromine atom will also exhibit a characteristic isotopic pattern.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z (for ⁷⁹Br) | Predicted Fragment Ion | Key Feature |

| 293, 295, 297 | [C₇H₅Br₂NO₂]⁺ | Molecular ion; 1:2:1 isotopic pattern |

| 214, 216 | [M - Br]⁺ | Loss of a bromine atom; 1:1 isotopic pattern |

| 247, 249, 251 | [M - NO₂]⁺ | Loss of a nitro group; 1:2:1 isotopic pattern |

| 200, 202 | [M - CH₂Br]⁺ | Loss of bromomethyl radical; 1:1 isotopic pattern |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of synthetic compounds such as this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the analyte, confirming its molecular formula.

For this compound, the molecular formula is C₇H₅Br₂NO₂. nih.gov The presence of two bromine atoms is a key isotopic signature that can be observed in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for ions containing two bromine atoms, with three peaks in a 1:2:1 intensity ratio (corresponding to ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br). HRMS can resolve these isotopic peaks and measure their exact masses, providing definitive confirmation of the number of bromine atoms in the molecule. The precise mass measurement helps to distinguish the target compound from other potential isomers or impurities.

| Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Monoisotopic (containing ⁷⁹Br only) | C₇H₅⁷⁹Br₂NO₂ | 292.86870 nih.gov |

| Containing one ⁸¹Br | C₇H₅⁷⁹Br⁸¹BrNO₂ | 294.86665 nih.gov |

| Containing two ⁸¹Br | C₇H₅⁸¹Br₂NO₂ | 296.86460 |

High-Resolution Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the synthesis and analysis of this compound, enabling its purification, purity assessment, and the monitoring of its formation during a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of this compound and separating it from isomers and reaction byproducts. Reverse-phase (RP) HPLC is commonly employed for such non-polar aromatic compounds. sielc.com In a typical setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and water. sielc.comsielc.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The high resolving power of HPLC allows for the separation of structurally similar isomers, which is crucial for ensuring the chemical integrity of the final product. For mass spectrometry-compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse Phase C18, 3-5 µm particle size | Stationary phase for separating non-polar analytes. sielc.com |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds based on polarity. sielc.com |

| Detector | UV-Vis (e.g., at 254 nm) | Detects aromatic compounds. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Flash Column Chromatography for Preparative Purification

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique is a rapid form of column chromatography that uses air pressure to force the solvent through the column, speeding up the separation process. orgsyn.org In the purification of a related isomer, 1-bromo-2-(bromomethyl)-3-nitrobenzene, silica (B1680970) gel was used as the stationary phase. echemi.com The crude product is first loaded onto the silica gel column. Then, a solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is passed through the column. echemi.com By gradually increasing the polarity of the eluent (gradient elution), compounds are selectively eluted from the column based on their affinity for the stationary phase, allowing for the isolation of the target compound in high purity. orgsyn.orgechemi.com

| Parameter | Material/Condition | Reference Example |

|---|---|---|

| Stationary Phase | Silica Gel | Purification of 1-bromo-2-methoxy-3-nitrobenzene. echemi.com |

| Mobile Phase (Eluent) | Ethyl acetate (EtOAc) in Hexanes (e.g., 0-50% gradient) | Purification of 1-bromo-2-methoxy-3-nitrobenzene. echemi.com |

| Loading Method | Dry loading on Celite or direct liquid loading | General technique to ensure even separation. orgsyn.org |

| Fraction Collection | Manual or automated collection based on TLC or UV detection | Isolation of the pure product. orgsyn.org |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions in real-time. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting material and the formation of the product. youtube.com Aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel) at different time intervals, alongside spots of the pure starting material and, if available, the pure product as references. researchgate.netyoutube.com The plate is then developed in an appropriate solvent system. The separated spots are visualized, often under UV light for aromatic compounds. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, appears and its intensity ceases to increase. youtube.com The retention factor (Rf) value of each spot helps in identifying the components. researchgate.net

| Compound | Hypothetical Rf Value* | Observation on TLC Plate |

|---|---|---|

| Starting Material (e.g., 1-Bromo-2-methyl-3-nitrobenzene) | 0.65 | Spot diminishes over time. |

| Product (this compound) | 0.40 | Spot appears and intensifies over time. |

*Rf values are dependent on the specific TLC plate and solvent system used.

Complementary Spectroscopic Methods for Material Characterization (e.g., UV-Vis, XRD, TGA, Fluorescence, SEM, TEM for related derivatives)

While core structural elucidation is achieved through NMR and mass spectrometry, a suite of complementary spectroscopic and analytical methods can be used to characterize the material properties of this compound and its derivatives. These techniques provide insights into the electronic, optical, thermal, and morphological properties of the material.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. For nitroaromatic compounds, characteristic absorption bands can be observed, and analysis of these bands can be correlated with computational calculations to understand the electronic structure. researchgate.net

X-Ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the compound, identifying decomposition temperatures and potential phase transitions.

Fluorescence Spectroscopy : Although many nitroaromatics are fluorescence quenchers, certain derivatives can be engineered to be fluorescent. This technique measures the emission of light from a sample after it absorbs light, providing insights into its electronic excited states and potential applications in sensing or imaging.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : These microscopy techniques are used to study the morphology and microstructure of solid-state materials derived from the compound. SEM provides high-resolution images of the surface topography, while TEM can be used to investigate the internal structure and crystal lattice of nanomaterials.

These methods are particularly valuable when this compound is used as a building block for more complex functional materials, such as polymers, dyes, or pharmacologically active molecules, providing a comprehensive characterization of the final product. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of organic compounds. For a molecule such as 1-Bromo-3-(bromomethyl)-2-nitrobenzene, these calculations can elucidate the distribution of electrons and identify sites susceptible to nucleophilic or electrophilic attack.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the presence of electron-withdrawing groups (nitro and bromo) is expected to lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The bromomethyl group can act as an electrophilic site. A hypothetical molecular orbital analysis might yield the following data:

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and would need to be calculated using specific computational methods.

Computational methods can be used to map out the potential energy surface for a chemical reaction, identifying the most likely reaction pathways. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating their energies. The activation energy, which is the difference in energy between the reactants and the transition state, determines the reaction rate.

For this compound, a potential reaction to study would be the nucleophilic substitution of the benzylic bromine. Theoretical calculations could compare the energetics of an SN1 versus an SN2 mechanism, providing insights into the preferred reaction pathway under different conditions.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable bromomethyl group, MD simulations can explore its conformational landscape.

By simulating the molecule's dynamics, researchers can identify the most stable conformations (lowest energy states) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic experimental conditions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, Mass Fragmentation Patterns)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 |

| CH2Br | 4.8 |

| Aromatic C-Br | 120 |

| Aromatic C-CH2Br | 135 |

| Aromatic C-NO2 | 150 |

Note: These are example values and would require specific calculations for accuracy.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. irjet.netresearchgate.net These calculations help in assigning the vibrational modes to the observed IR bands. For this compound, characteristic frequencies for the C-Br stretch, the N-O stretches of the nitro group, and the aromatic C-H and C=C vibrations can be predicted.

Mass Fragmentation Patterns: While less common than NMR or IR prediction, computational methods can also be used to simulate mass spectrometry fragmentation patterns. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that will be observed in an experimental mass spectrum, aiding in the identification of the compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. ekb.eg This is achieved by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined reactivity data.